molecular formula C6H11N3 B1322839 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 796845-58-4

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1322839
M. Wt: 125.17 g/mol
InChI Key: VVIZVEAXGCWHOM-UHFFFAOYSA-N
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Description

The compound 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the pyrazole ring is a common motif in medicinal chemistry due to its structural similarity to the adenine moiety of ATP, allowing it to interact with various biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. While the provided papers do not describe the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine specifically, they do offer insight into related synthetic methods. For example, the synthesis of pyrazoline derivatives, as mentioned in the second paper, involves the reaction of aromatic aldehydes with hydrazines, followed by cyclization . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. The structure of these compounds can be confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as by X-ray diffraction studies . The specific geometry and electronic distribution of the pyrazole ring influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with aldehydes and ketones, as well as reactions with acid chlorides to form amides . These reactions are useful for the functionalization of the pyrazole ring and the introduction of additional substituents that can modulate the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole ring. The presence of electron-donating or electron-withdrawing groups can affect these properties significantly. The crystal packing of these compounds, as analyzed by Hirshfeld surface analysis, can reveal information about the intermolecular interactions that dictate the compound's solid-state properties .

Scientific Research Applications

Antibacterial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of novel imidazole-fragment-decorated 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were designed and synthesized to find more efficient antibacterial compounds .
  • Methods of Application : The compounds were synthesized based on the active substructure splicing principle . Their bioactivities were systematically evaluated both in vitro and in vivo .
  • Results : Some of the target compounds displayed excellent in vitro antibacterial activity toward three virulent phytopathogenic bacteria . For example, compound 7c had good in vivo protective and curative activities to manage rice bacterial leaf blight at 200 μg/mL .

Cytotoxic Agents

  • Scientific Field : Pharmacology
  • Application Summary : Derivatives of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2 exhibited potential cytotoxic activity .
  • Methods of Application : The derivatives were synthesized and their cytotoxic efficiency was evaluated in vitro .
  • Results : Most of the derivatives showed excellent cytotoxic activity compared to that of the standard reference drug . For example, the derivatives embedded electron-donating and electron-withdrawing groups (R1 = OMe and R3 = 8j) NO2; and electron-withdrawing group (R3 = CF3; 8e) exhibited more potential cytotoxic activity compared to standard with IC50 values 0.426 μM ± 0.455 and 0.608 μM ± 0.408 .

Safety And Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its specific structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound2.


Future Directions

The study of pyrazole compounds is a very active area of research, due to their prevalence in biologically active molecules. Future research will likely continue to explore the synthesis of new pyrazole compounds, their biological activity, and their potential applications in medicine and other fields1.


Please note that this is a general overview and may not fully apply to “2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine” due to its specific structure. For more detailed information, it would be best to refer to scientific literature or databases dedicated to this specific compound.


properties

IUPAC Name

2-(1-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIZVEAXGCWHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629687
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

CAS RN

796845-58-4
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SCC Lucas, SJ Atkinson, CW Chung… - Journal of Medicinal …, 2021 - ACS Publications
Herein, a series of 2,3-dihydrobenzofurans have been developed as highly potent bromo and extra-terminal domain (BET) inhibitors with 1000-fold selectivity for the second …
Number of citations: 12 pubs.acs.org

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